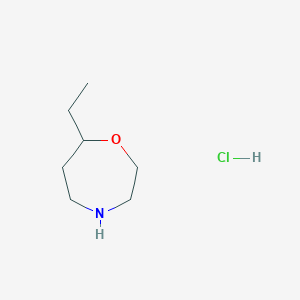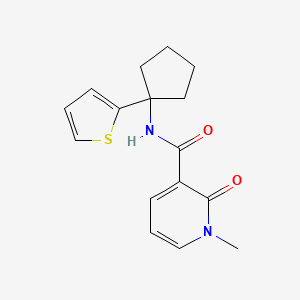![molecular formula C16H19BrN2O2 B2956197 tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate CAS No. 196203-96-0](/img/structure/B2956197.png)
tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate is a complex organic molecule that falls within the indole class of compounds. Indoles are widely studied for their diverse biological activities and are often used in pharmaceuticals and natural products. This specific compound, with its unique bromo and carboxylate functionalities, offers intriguing possibilities for chemical modifications and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate typically involves multi-step processes starting from readily available precursors. A common approach might include the bromination of an indole precursor, followed by the addition of a tert-butyl ester group through esterification. Reaction conditions often involve the use of strong acids or bases, with precise temperature control to ensure the formation of the desired product.
Industrial Production Methods
Industrial-scale production might leverage automated synthesis pathways, utilizing flow chemistry to enhance efficiency and yield. High-throughput reactors and continuous flow processes can mitigate issues related to scalability and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation reactions, where the bromine substituent plays a key role in directing the reaction pathways.
Reduction: : Reduction of the compound may be targeted at the carboxylate group or the bromine substituent.
Substitution: : The bromine atom in the compound is particularly reactive and can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Typical reducing agents might be lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: : Nucleophiles like amines, thiols, or alkoxides can be used under conditions such as heating or with the use of a suitable solvent.
Major Products Formed from These Reactions
Oxidation may lead to products with additional oxygen-containing groups.
Reduction might yield a de-bromo or reduced ester variant.
Substitution reactions often result in analogs where the bromine is replaced with different functional groups.
Applications De Recherche Scientifique
The compound's structure lends itself to various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Potential bioactivity makes it a candidate for pharmacological studies.
Medicine: : Its indole core structure is frequently found in drugs, suggesting possible therapeutic benefits.
Industry: : Could be used in the development of new materials or chemical catalysts.
Mécanisme D'action
The compound's effects are often due to its ability to interact with biological molecules at the molecular level:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : It could inhibit or activate specific biological pathways depending on its structural conformation and the presence of functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-Butyl 7-chloro-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: : Similar structure but with a chlorine atom instead of bromine.
Ethyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate: : Similar but with an ethyl ester group instead of tert-butyl.
Unique Features
The bromine atom in tert-Butyl 7-bromo-3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate imparts unique reactivity, allowing for specific chemical modifications not possible with similar compounds. Its tert-butyl ester group also provides steric hindrance, influencing its chemical behavior and interactions.
Hope this deep dive into this compound was enlightening!
Propriétés
IUPAC Name |
tert-butyl 7-bromo-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c1-16(2,3)21-15(20)19-7-6-12-11-5-4-10(17)8-13(11)18-14(12)9-19/h4-5,8,18H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGVHXBAVPSADH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)NC3=C2C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N1-[cyano(2-methylphenyl)methyl]-N3-propylbenzene-1,3-dicarboxamide](/img/structure/B2956118.png)





![2-(allylthio)-5-(4-methoxyphenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2956127.png)
![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2956129.png)


![2-(1-Methoxycyclopentyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2956133.png)

